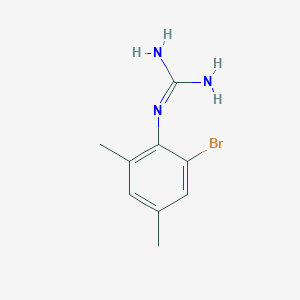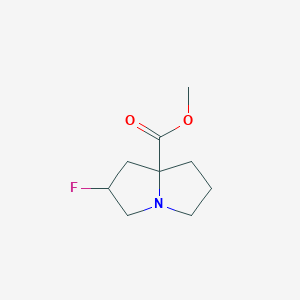![molecular formula C8H5F3N4S B13684175 2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)
2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a pyridyl ring bearing a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group and the pyridyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridyl ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential pharmaceutical agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and other biochemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the thiadiazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole is unique due to the presence of both a trifluoromethyl group and a pyridyl ring, which confer distinct electronic and steric properties
Eigenschaften
Molekularformel |
C8H5F3N4S |
|---|---|
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5F3N4S/c9-8(10,11)4-1-2-5(13-3-4)6-14-15-7(12)16-6/h1-3H,(H2,12,15) |
InChI-Schlüssel |
POUXYFPMKSOSAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)






![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)



